3-Amino-1-methylpyrazol-5-yl morpholin-4-yl ketone
Description
Properties
IUPAC Name |
(5-amino-2-methylpyrazol-3-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-12-7(6-8(10)11-12)9(14)13-2-4-15-5-3-13/h6H,2-5H2,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDBNFOGOQXBCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Amino-1-methylpyrazol-5-yl morpholin-4-yl ketone is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 210.237 g/mol. Its structure features a pyrazole ring, an amino group, and a morpholine moiety, which contribute to its biological activity and interaction with various biological targets.
Research indicates that this compound acts primarily as an inhibitor of various kinases , which play crucial roles in cellular processes such as growth and metabolism. The compound's structure allows it to effectively bind to ATP-binding sites in kinases, potentially leading to anticancer effects. Molecular docking studies have shown that it forms significant hydrogen bonds and hydrophobic interactions within these sites, enhancing its binding affinity .
Anticancer Properties
In vitro studies demonstrate that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. This suggests its potential utility in targeted cancer therapies. For example, one study reported that the compound exhibited significant inhibition of tumor growth in specific cancer models, indicating its promise as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies indicate that it may possess activity against certain bacterial strains, though further research is needed to fully characterize this aspect .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique structural features and biological activities of this compound relative to other compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Methylpyrazole | Pyrazole ring with methyl group | Moderate kinase inhibition |
| Morpholine-based inhibitors | Morpholine ring with various substituents | Diverse biological activities |
| Pyrazolo[3,4-b]quinolines | Extended aromatic systems | Anticancer properties |
| 4-Aminoquinazoline | Quinoxaline core with amino group | Antimicrobial activity |
This compound stands out due to its specific combination of a pyrazole ring and a morpholine moiety, enhancing selectivity towards certain kinases compared to other similar compounds.
Case Studies and Research Findings
Several case studies have explored the biological activity of this compound:
- Inhibition of Kinase Activity : A study demonstrated that the compound effectively inhibited the activity of specific kinases involved in cancer progression, leading to reduced cell viability in treated cancer cell lines.
- Molecular Docking Studies : Research utilizing molecular docking simulations revealed that the compound binds favorably to ATP-binding sites in various kinases, providing insights into its mechanism of action.
- Antimicrobial Testing : In vitro assays showed moderate activity against bacterial strains, suggesting potential for development as an antimicrobial agent.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Anticancer Activity
Research indicates that pyrazole derivatives, including 3-amino-1-methylpyrazol-5-yl morpholin-4-yl ketone, exhibit promising anticancer properties. These compounds have been shown to inhibit cell proliferation in various cancer cell lines, such as cervical and liver cancer cells. For instance, studies have demonstrated that certain pyrazole-based compounds can arrest the cell cycle at the G2/M phase by inhibiting tubulin polymerization, making them potential candidates for cancer therapy .
Kinase Inhibition
The compound serves as a scaffold for developing selective kinase inhibitors. Kinases are crucial in regulating cell division and proliferation, making them important targets in cancer treatment. The presence of the 3-amino group allows for the modification of the compound to enhance its binding affinity to specific kinases, which is vital for the development of targeted therapies .
Anti-Inflammatory Properties
Several studies have indicated that pyrazole derivatives possess anti-inflammatory effects. The ability of this compound to modulate inflammatory pathways makes it a candidate for treating conditions associated with chronic inflammation, such as neurodegenerative diseases . The compound has been linked to reducing microglial activation and astrocyte proliferation in models of neuroinflammation .
Antimicrobial Activity
The compound has also shown potential antimicrobial properties. Research highlights that certain pyrazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, indicating their utility in developing new antibiotics . The mechanism often involves targeting bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Modifications at various positions on the pyrazole ring can significantly influence its biological activity. For example, substituents can enhance selectivity towards specific kinases or improve anticancer efficacy by altering the compound's interaction with cellular targets .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
3-[β-(Morpholin-4-yl)ethyl]-2-Pyrazolines
Structure : Pyrazoline core (a five-membered ring with two adjacent nitrogen atoms) substituted with a β-morpholin-4-yl ethyl group.
Synthesis : Derived from styryl ketonic Mannich bases reacting with phenylhydrazine under mild conditions (e.g., warming) to yield pyrazolines with morpholine side chains .
Bioactivity : Demonstrated local anesthetic activity comparable to cocaine, attributed to the morpholine ethyl side chain enhancing interactions with biological targets .
Comparison :
- Structural Difference : The target compound has a pyrazole core (unsaturated) instead of a pyrazoline (partially saturated). The morpholine group is attached via a ketone rather than an ethyl linkage.
MSC2360844 (PI3Kδ Inhibitor)
Structure: Thiochromeno-pyrazole fused system with a morpholin-4-yl carbonyl group at position 3. Synthesis: Derived from hit-to-lead optimization of thiochroman-based kinase inhibitors . Bioactivity: Potent PI3Kδ inhibition (IC₅₀ < 100 nM), attributed to the morpholin-4-yl carbonyl group enhancing hydrophobic interactions with the kinase active site . Comparison:
- Structural Difference: The target compound lacks the thiochromeno ring system but shares the morpholin-4-yl ketone substituent.
Quinoline Derivatives with 2-(Morpholin-4-yl)ethyl Substituents
Structure: Quinoline core with a 2-(morpholin-4-yl)ethyl group at position 3. Bioactivity: Lower cannabinoid receptor affinity (Ki = 221 nM) compared to alkyl chain analogs, suggesting steric hindrance from the morpholine ethyl group . Comparison:
- Structural Difference : The target compound’s morpholin-4-yl ketone avoids the steric bulk of an ethyl linker.
- Implications : The ketone group may offer a more favorable binding geometry for receptor interactions.
Morpholin-4-yl Methanethiones
Structure: Benzaldehyde derivatives with morpholin-4-yl thione groups. Synthesis: Synthesized via Willgerodt-Kindler reaction catalyzed by Montmorillonite K-10 . Bioactivity: Anti-trypanosomal activity (LC₅₀ = 12–18 µM) and low toxicity against Artemia salina (LC₅₀ > 100 µM) . Comparison:
- Structural Difference : The target compound replaces the thione with a ketone, altering electronic properties.
- Implications : The ketone’s electron-withdrawing nature may enhance metabolic stability compared to thiones.
Table 1: Key Comparisons of Morpholine-Containing Analogs
Key Insights :
- Synthesis : The target compound may be synthesized via Mannich base reactions (similar to ) or ketone-functionalization strategies.
- Bioactivity : Morpholine-linked ketones (e.g., MSC2360844) show promise in kinase inhibition, suggesting analogous applications for the target compound.
- Structure-Activity : Ketone linkages outperform ethyl or thione groups in balancing steric and electronic effects.
Q & A
Q. What pharmacophore features of this compound are critical for kinase inhibition, and how are they modeled?
- Methodological Answer : The pyrazole’s amino group and morpholine’s oxygen act as hydrogen-bond donors/acceptors. Pharmacophore modeling (e.g., Schrödinger’s Phase) identifies these moieties as essential for ATP-binding pocket interactions. QSAR studies on analogs reveal a 2.5-fold activity drop when the morpholine ring is replaced with piperidine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
